molecular formula C11H17NO3 B048644 1-(3,4,5-Trimethoxyphenyl)ethanamine CAS No. 121082-99-3

1-(3,4,5-Trimethoxyphenyl)ethanamine

Cat. No.: B048644
CAS No.: 121082-99-3
M. Wt: 211.26 g/mol
InChI Key: WYQUYSRUIVFEII-UHFFFAOYSA-N
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Description

1-(3,4,5-Trimethoxyphenyl)ethanamine, also systematically known as 3,4,5-Trimethoxyamphetamine (TMA), is a substituted phenethylamine and amphetamine derivative of significant interest in pharmacological research . This compound is recognized for its role as a serotonergic psychedelic and is primarily investigated for its action as a partial agonist at the serotonin 5-HT2A receptor, a key target for classical hallucinogens . Research indicates it is a low-potency agonist with an EC50 of 1,700 nM, a profile that is analogous to its non-alkylated counterpart, mescaline (3,4,5-trimethoxyphenethylamine), making it a valuable compound for structure-activity relationship (SAR) studies within the phenethylamine class . The primary research applications for this compound are in the fields of neuroscience and neuropharmacology, where it is used to study the mechanisms of hallucinogens, receptor binding kinetics, and signal transduction pathways . Its well-characterized profile, including an active oral dose range of 100 to 250 mg and a duration of 6 to 8 hours in preclinical models, makes it a useful reference standard in behavioral and neurochemical assays . Furthermore, the trimethoxyphenyl structural motif is also explored in other research areas, such as medicinal chemistry, particularly in the design and synthesis of novel compounds with potential antitumor activities . Researchers can access this compound with confidence in its quality for their investigative purposes. This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any human use. All necessary safety data sheets (SDS) should be consulted and handled by qualified professionals in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3,4,5-trimethoxyphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-7(12)8-5-9(13-2)11(15-4)10(6-8)14-3/h5-7H,12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYQUYSRUIVFEII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C(=C1)OC)OC)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30378123
Record name 1-(3,4,5-trimethoxyphenyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121082-99-3
Record name 1-(3,4,5-trimethoxyphenyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Contextualization Within the Class of Trimethoxyphenylalkylamines

Trimethoxyphenylalkylamines are a class of organic compounds characterized by a benzene (B151609) ring substituted with three methoxy (B1213986) groups and an alkylamine side chain. The specific placement of the three methoxy groups on the phenyl ring profoundly influences the compound's properties. 1-(3,4,5-Trimethoxyphenyl)ethanamine is structurally related to the well-known psychedelic compound mescaline, which is 2-(3,4,5-trimethoxyphenyl)ethylamine. The key distinction is the presence of a methyl group on the alpha carbon of the ethylamine (B1201723) side chain in this compound, which classifies it as an amphetamine analog.

This class of compounds is of interest to researchers due to the varied biological activities they can exhibit. The substitution pattern on the aromatic ring, along with the nature of the alkylamine chain, are key determinants of their pharmacological profiles. For instance, positional isomers, such as 2,4,5-trimethoxyphenethylamine, exhibit different properties and are studied to understand structure-activity relationships. nucleos.com Research into this class often involves synthesizing and evaluating new analogs to probe their interactions with biological targets. mdma.ch

Significance of the Ethanamine Scaffold in Chemical Biology and Medicinal Chemistry

The ethanamine (or more broadly, the phenethylamine) scaffold is a privileged structure in medicinal chemistry, forming the backbone of many biologically active molecules, including neurotransmitters, hormones, and therapeutic agents. mdpi.com The 2-phenethylamine motif is found in endogenous catecholamines like dopamine (B1211576) and norepinephrine, which play crucial roles in the central nervous system. mdpi.com

Metabolic Pathways and Biotransformation Studies

In Vitro Metabolic Stability and Metabolite Profiling

Direct in vitro metabolic stability studies on 1-(3,4,5-Trimethoxyphenyl)ethanamine are not extensively documented in publicly available literature. However, research on structurally similar compounds provides insights into its likely metabolic profile. For instance, studies on other amphetamine derivatives in human liver microsomes indicate that metabolism is a key determinant of their pharmacokinetic profiles.

Metabolite profiling of related compounds, such as the positional isomer 2,4,5-trimethoxyamphetamine (B90205) (TMA-2), has been conducted in rat models. These studies have identified several metabolic pathways, including oxidative deamination, O-demethylation, and subsequent conjugation. It is plausible that this compound undergoes similar biotransformations.

Table 1: Potential Metabolic Pathways Based on Related Compounds

Metabolic PathwayDescriptionPotential Metabolites
Oxidative Deamination Conversion of the amine group to a ketone.1-(3,4,5-Trimethoxyphenyl)propan-2-one
O-Demethylation Removal of one or more methyl groups from the methoxy (B1213986) moieties.Hydroxylated and dihydroxylated trimethoxyphenyl derivatives
N-Acetylation Addition of an acetyl group to the primary amine.N-acetyl-1-(3,4,5-Trimethoxyphenyl)ethanamine
Hydroxylation Addition of a hydroxyl group to the aromatic ring or alkyl chain.Hydroxylated derivatives
Conjugation Glucuronidation or sulfation of hydroxylated metabolites.Glucuronide and sulfate (B86663) conjugates

Identification of Key Metabolic Enzymes and Pathways (e.g., Cytochrome P450, Monoamine Oxidase, N-acetyltransferase)

The metabolism of this compound is likely mediated by a concert of enzymes, primarily from the Cytochrome P450 (CYP) superfamily, with potential contributions from N-acetyltransferases (NATs).

Cytochrome P450 (CYP) System: The CYP enzymes are central to the phase I metabolism of a vast array of xenobiotics, including amphetamine and its derivatives. Specific isozymes such as CYP2D6 are known to be heavily involved in the metabolism of many psychoactive substances. For amphetamine, aromatic and aliphatic hydroxylation are key metabolic routes catalyzed by CYP2D6. Given the structural similarities, it is highly probable that CYP enzymes, including CYP2D6, are involved in the O-demethylation and hydroxylation of this compound.

Monoamine Oxidase (MAO): A crucial distinction in the metabolism of this compound compared to mescaline is its resistance to MAO. The presence of the α-methyl group adjacent to the primary amine sterically hinders the binding of the molecule to the active site of MAO. This resistance to MAO-mediated degradation contributes to its increased metabolic stability and likely its distinct pharmacological profile compared to mescaline.

N-acetyltransferase (NAT): N-acetylation is a significant pathway for the metabolism of drugs containing a primary amine group. Both NAT1 and NAT2 are human N-acetyltransferases that catalyze the transfer of an acetyl group from acetyl-CoA to arylamines and other compounds. Therefore, N-acetylation of the primary amine of this compound is a plausible metabolic pathway.

In Vivo Pharmacokinetic and Metabolic Fate Studies

Following oral administration of mescaline, a significant portion is excreted unchanged in the urine, with 3,4,5-trimethoxyphenylacetic acid (TMPAA) being a major metabolite resulting from oxidative deamination. N-acetylated and O-demethylated metabolites are also found in smaller quantities.

In a study involving the administration of TMA-2 to rats, the identified urinary metabolites included products of oxidative deamination (the corresponding ketone), O-demethylation, and O,O-bis-demethylation. The hydroxylated metabolites were found to be partially excreted as glucuronide and/or sulfate conjugates. It is reasonable to extrapolate that this compound would follow a similar pattern of extensive metabolism prior to excretion.

Bioactivation and Detoxification Mechanisms

The biotransformation of xenobiotics can sometimes lead to the formation of reactive metabolites, a process known as bioactivation. These reactive intermediates can covalently bind to cellular macromolecules, potentially leading to toxicity. The CYP450 system is a major contributor to the bioactivation of many chemicals. For phenethylamine (B48288) derivatives, oxidation can lead to the formation of reactive species.

Detoxification pathways are crucial for neutralizing these reactive metabolites. A primary detoxification mechanism is conjugation with endogenous molecules such as glutathione (B108866) (GSH), glucuronic acid, and sulfate. These conjugation reactions, catalyzed by enzymes like glutathione S-transferases (GSTs) and UDP-glucuronosyltransferases (UGTs), increase the water solubility of the metabolites and facilitate their excretion from the body. For metabolites of this compound that undergo hydroxylation, subsequent glucuronidation or sulfation would represent a key detoxification step.

Advanced Analytical Methodologies for Characterization and Quantification

High-Resolution Spectroscopic Techniques

Spectroscopic methods provide fundamental information about the molecular structure and composition of 1-(3,4,5-Trimethoxyphenyl)ethanamine by probing the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for the confirmation of the compound's connectivity and stereochemistry.

Predicted ¹H NMR Spectral Data:

Aromatic protons: Singlets or multiplets in the aromatic region, characteristic of the substituted benzene (B151609) ring.

Methine proton (-CH-NH₂): A quartet or multiplet, coupled to the adjacent methyl and amine protons.

Methyl protons (-CH₃): A doublet, coupled to the adjacent methine proton.

Methoxy (B1213986) protons (-OCH₃): One or more singlets in the upfield region.

Amine protons (-NH₂): A broad singlet, which can exchange with deuterium oxide (D₂O).

Predicted ¹³C NMR Spectral Data:

Aromatic carbons: Multiple signals in the downfield region, corresponding to the substituted and unsubstituted carbons of the benzene ring.

Methine carbon (-CH-NH₂): A signal in the aliphatic region.

Methyl carbon (-CH₃): A signal in the upfield aliphatic region.

Methoxy carbons (-OCH₃): One or more signals corresponding to the methoxy groups.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to further confirm the connectivity of the molecule by showing correlations between coupled protons and between protons and their directly attached carbons, respectively.

Infrared (IR) Spectroscopy (e.g., FT-IR, ATR-FTIR)

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The resulting IR spectrum provides a unique "fingerprint" of the molecule.

For this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to its key functional groups. While a specific spectrum for the free base is not widely published, data for the closely related compound 2-(3,4,5-trimethoxyphenyl)ethanamine hydrochloride provides insight into the expected vibrational modes of the trimethoxy-substituted benzene ring and the ethylamine (B1201723) side chain. nist.gov The use of Attenuated Total Reflectance (ATR) coupled with Fourier-Transform Infrared (FT-IR) spectroscopy is a common modern technique for obtaining high-quality spectra of solid and liquid samples with minimal sample preparation.

Functional GroupExpected Wavenumber (cm⁻¹)Vibration Type
N-H (amine)3400-3250Stretching (asymmetric and symmetric)
C-H (aromatic)3100-3000Stretching
C-H (aliphatic)3000-2850Stretching
C=C (aromatic)1600-1450Stretching
C-O (ether)1250-1000Stretching (asymmetric and symmetric)
C-N (amine)1250-1020Stretching

Mass Spectrometry (MS, HRMS, LC-MS/MS, DART-MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a molecule with a high degree of confidence. For this compound (C₁₁H₁₇NO₃), the predicted monoisotopic mass is 211.120843 Da. uni.lu HRMS can confirm this mass to within a few parts per million (ppm), providing strong evidence for the compound's identity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry. This technique is particularly useful for the analysis of complex mixtures and for structural elucidation. In MS/MS, a specific ion (the precursor ion) is selected and fragmented, and the resulting product ions are detected. The fragmentation pattern is characteristic of the molecule's structure. For this compound, a common fragmentation would involve the cleavage of the C-C bond alpha to the nitrogen atom, leading to the formation of a characteristic iminium ion.

Direct Analysis in Real Time Mass Spectrometry (DART-MS) is an ambient ionization technique that allows for the rapid analysis of samples in their native state with minimal sample preparation. DART-MS is well-suited for the high-throughput screening of compounds like phenethylamines.

The PubChem database for the related compound 3,4,5-Trimethoxyamphetamine (an isomer of the target compound) shows prominent m/z peaks at 182 and 167 in its GC-MS spectrum, which can provide clues to the expected fragmentation of the trimethoxyphenyl moiety. nih.gov

Advanced Chromatographic and Electrophoretic Separations

Chromatographic techniques are essential for separating this compound from impurities and for resolving its enantiomers.

Chiral Liquid Chromatography for Enantiomeric Excess Determination

Since this compound contains a chiral center, it exists as a pair of enantiomers. These enantiomers have identical physical and chemical properties in an achiral environment but can exhibit different pharmacological activities. Therefore, the ability to separate and quantify the individual enantiomers is of great importance.

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation of enantiomers. This is typically achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Common CSPs used for the separation of amines and other pharmaceuticals include those based on polysaccharides (e.g., cellulose and amylose derivatives) and cyclodextrins. researchgate.net

For the enantiomeric separation of phenethylamine (B48288) compounds, polysaccharide-based CSPs, such as those found in Chiralpak® and Chiralcel® columns, are often employed. The separation is typically carried out in normal-phase mode, using a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape. researchgate.net The determination of enantiomeric excess is achieved by comparing the peak areas of the two enantiomers in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For the analysis of phenethylamines like this compound, GC-MS offers excellent sensitivity and selectivity.

In GC-MS, the sample is first vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a fingerprint for identification.

For primary amines, derivatization is often employed to improve their chromatographic properties and to produce more characteristic mass spectra. However, analysis of underivatized phenethylamines is also possible. The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) and characteristic fragment ions resulting from the cleavage of the side chain. A prominent fragment would likely correspond to the loss of a methyl group, and another significant fragment would be the trimethoxybenzyl cation.

The retention time of the compound is a characteristic parameter under specific GC conditions (e.g., column type, temperature program, and carrier gas flow rate) and is used for its qualitative identification. Quantitative analysis can be performed by creating a calibration curve using standards of known concentrations.

Analytical TechniqueApplicationKey Information Obtained
¹H and ¹³C NMRStructural ConfirmationChemical environment of protons and carbons, molecular connectivity.
FT-IR/ATR-FTIRFunctional Group IdentificationPresence of amine, aromatic, ether, and aliphatic groups.
HRMSElemental CompositionHighly accurate molecular weight and elemental formula.
LC-MS/MSStructural ElucidationFragmentation patterns for structural confirmation.
DART-MSRapid ScreeningQuick identification with minimal sample preparation.
Chiral HPLCEnantiomeric PuritySeparation and quantification of individual enantiomers.
GC-MSQualitative and Quantitative AnalysisSeparation, identification based on retention time and mass spectrum, and quantification.

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) for Complex Matrices

Ultra-High Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS) stands as a powerful and highly sensitive technique for the characterization and quantification of this compound in complex matrices such as forensic samples and biological fluids. The high chromatographic resolution of UHPLC combined with the specificity and sensitivity of mass spectrometry detection allows for the unambiguous identification and precise measurement of the target analyte, even at trace levels.

Methodologies for the analysis of structurally related phenethylamines, such as mescaline (3,4,5-trimethoxyphenethylamine), provide a strong foundation for the analysis of this compound. nih.govnih.gov Chromatographic separation is typically achieved on a reversed-phase column, such as a C18 or phenyl-hexyl column, which effectively retains the analyte and separates it from endogenous matrix components. unb.brresearchgate.net Gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid or an ammonium (B1175870) formate buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is commonly employed to achieve optimal separation and peak shape. unb.brresearchgate.net

The mass spectrometer is usually operated in the positive electrospray ionization (ESI+) mode, as the amine function of this compound is readily protonated. For quantitative analysis, tandem mass spectrometry (MS/MS) in the multiple reaction monitoring (MRM) mode is the preferred technique due to its high selectivity and sensitivity. nih.gov This involves monitoring specific precursor-to-product ion transitions for the analyte and a suitable internal standard, often a deuterated analog. nih.gov

A representative UHPLC-MS/MS method for a closely related compound, mescaline, in urine has demonstrated a detection limit of 3-5 µg/L and an upper limit of quantification of 10,000 µg/L. nih.gov Similar performance can be anticipated for the analysis of this compound. The selection of appropriate MRM transitions is crucial for the specificity of the method. For mescaline, transitions such as m/z 212.3 → m/z 180.3 and m/z 212.3 → m/z 195.2 have been utilized. nih.gov

The table below outlines typical parameters for a UHPLC-MS/MS method for the analysis of this compound, extrapolated from established methods for analogous compounds.

ParameterCondition
Chromatographic Column Reversed-phase C18 or Phenyl-Hexyl (e.g., 100 x 2.1 mm, 2.6 µm)
Mobile Phase A 0.1% Formic acid in water or 2 mM Ammonium formate in water
Mobile Phase B 0.1% Formic acid in acetonitrile/methanol
Flow Rate 0.4 - 0.6 mL/min
Column Temperature 40 °C
Injection Volume 1 - 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MS Detection Tandem Mass Spectrometry (MS/MS)
Scan Type Multiple Reaction Monitoring (MRM)

Capillary Electrophoresis (CE-UV, CE-LIF) for High-Efficiency Separations

Capillary Electrophoresis (CE) offers a high-efficiency alternative to liquid chromatography for the separation of charged species like this compound. nih.gov The technique's advantages include rapid analysis times, minimal sample and reagent consumption, and high resolving power. nih.gov The separation in CE is based on the differential migration of analytes in an electric field, which is dependent on their charge-to-size ratio. nih.gov

Capillary Zone Electrophoresis with UV Detection (CZE-UV):

Capillary Zone Electrophoresis (CZE) is the most fundamental mode of CE and is well-suited for the analysis of ionizable compounds. nih.gov For the analysis of this compound, an acidic background electrolyte (BGE) is typically used to ensure the analyte is protonated and carries a positive charge. mdpi.com The BGE composition, including pH and ionic strength, is optimized to achieve the desired separation selectivity and analysis time. mdpi.com Detection is commonly performed using a UV detector, often at a wavelength around 200-220 nm where many organic molecules absorb. mdpi.com While CZE-UV is a robust and straightforward technique, its sensitivity can be limited, which may be a consideration for trace-level analysis. nih.gov

Capillary Electrophoresis with Laser-Induced Fluorescence (CE-LIF) Detection:

For applications requiring higher sensitivity, coupling CE with Laser-Induced Fluorescence (LIF) detection is a powerful strategy. springernature.com CE-LIF can achieve significantly lower detection limits compared to CE-UV. yorku.ca Since this compound is not natively fluorescent, a derivatization step is required to attach a fluorescent tag to the amine group. Common derivatizing agents include fluorescein isothiocyanate (FITC) and naphthalene-2,3-dicarboxaldehyde (NDA). The derivatized analyte can then be excited by a laser at the appropriate wavelength, and the emitted fluorescence is detected. acs.org The high sensitivity of LIF detection makes it particularly suitable for the analysis of low-concentration samples. researchgate.net

The following table summarizes typical conditions for CE-UV and CE-LIF analysis of phenethylamine-related compounds.

ParameterCE-UVCE-LIF
Capillary Fused silica (e.g., 50 µm i.d., 30-60 cm length)Fused silica (e.g., 50 µm i.d., 30-60 cm length)
Background Electrolyte (BGE) Acidic buffer (e.g., 25-100 mM phosphate or borate, pH 2.5-4.5)Borate or phosphate buffer, pH adjusted for optimal derivatization and separation
Separation Voltage 15 - 30 kV15 - 30 kV
Injection Hydrodynamic or ElectrokineticHydrodynamic or Electrokinetic
Detection UV absorbance (e.g., 210 nm)Laser-Induced Fluorescence (e.g., Excitation/Emission dependent on fluorophore)
Derivatization Not requiredRequired (e.g., with FITC, NDA)

Quantitative Bioanalytical Methods for Biological Samples

The quantitative determination of this compound in biological samples such as blood, plasma, and urine is essential for forensic toxicology and pharmacokinetic studies. nih.gov The development and validation of robust bioanalytical methods are critical to ensure the accuracy and reliability of the results. bioanalysis-zone.comjapsonline.com UHPLC-MS/MS is the gold standard for quantitative bioanalysis due to its superior sensitivity, selectivity, and wide dynamic range. nih.govunb.br

A crucial first step in bioanalytical methods is sample preparation, which aims to extract the analyte from the complex biological matrix and remove potential interferences. japsonline.com Common sample preparation techniques for phenethylamines in biological fluids include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). nih.govnih.gov The choice of extraction method depends on the analyte's properties, the biological matrix, and the required sensitivity. For instance, a simple protein precipitation with acetonitrile may be sufficient for some applications, while a more selective SPE protocol might be necessary for lower detection limits. nih.gov

Method validation is performed according to regulatory guidelines to demonstrate the method's suitability for its intended purpose. bioanalysis-zone.com Key validation parameters include selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability. researchgate.net For the analysis of mescaline in human plasma, a UHPLC-MS/MS method has been validated with a lower limit of quantification (LLOQ) of 12.5 ng/mL. nih.gov The accuracy of this method was reported to be between 84.9% and 106%, with a precision of ≤ 7.33%. nih.gov Similar validation parameters would be expected for a method targeting this compound.

The table below presents a summary of expected validation parameters for a quantitative bioanalytical UHPLC-MS/MS method for this compound in a biological matrix like plasma or urine.

Validation ParameterTypical Acceptance Criteria/Results
Sample Preparation Protein Precipitation, Liquid-Liquid Extraction, or Solid-Phase Extraction
Linearity (r²) ≥ 0.99
Lower Limit of Quantification (LLOQ) 0.5 - 10 ng/mL
Accuracy (% Bias) Within ±15% of nominal concentration (±20% at LLOQ)
Precision (% CV) ≤ 15% (≤ 20% at LLOQ)
Recovery Consistent, precise, and reproducible (typically >70%)
Matrix Effect Minimal and compensated for by the internal standard
Stability Demonstrated under various storage and handling conditions (e.g., freeze-thaw, short-term, long-term)

Computational Chemistry and Molecular Modeling in Drug Discovery

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of phenethylamine (B48288) derivatives like 1-(3,4,5-Trimethoxyphenyl)ethanamine. Studies on the closely related analog, mescaline (2-(3,4,5-trimethoxyphenyl)ethylamine), offer a detailed view of the molecular properties that are largely transferable to the target compound.

DFT calculations at the BP86/Def2-TZVP level have been used to optimize the geometries of mescaline and its derivatives. nanobioletters.com These studies reveal critical details about the molecule's structural and electronic features. For instance, the C-O bond lengths in the methoxy (B1213986) groups are calculated to be around 1.2 Å, and the C-N bond length is approximately 1.4 Å. The bond angles are around 118-124° for C-O-C and O-C-C, and 110° for C-N-H bonds. nanobioletters.com

The electronic properties are described by the energies of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For mescaline, the HOMO is located at approximately -4.9 eV, while the LUMO is found around -1 to -3 eV. nanobioletters.com The energy gap between HOMO and LUMO is a key indicator of chemical reactivity and stability. These quantum chemical calculations provide descriptors like ionization potential, electron affinity, and electrophilicity, which are crucial for developing Quantitative Structure-Activity Relationships (QSAR). nanobioletters.com

Table 1: Calculated Electronic Properties of Mescaline

Property Value
HOMO Energy ~ -4.9 eV nanobioletters.com
LUMO Energy ~ -1 to -3 eV nanobioletters.com
C-O Bond Length ~ 1.2 Å nanobioletters.com

This interactive table provides a summary of key electronic and structural parameters for mescaline, a close structural analog of this compound, as determined by DFT calculations.

Molecular Docking and Scoring in Receptor-Ligand Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. For this compound and its analogs, docking studies have been crucial in understanding their interaction with the primary biological target, the serotonin (B10506) 5-HT2A receptor. open-foundation.org

Using homology models of the 5-HT2A receptor, docking simulations of mescaline have identified key interactions within the receptor's binding site. nih.govresearchgate.net These studies, employing both rigid and flexible receptor approaches, consistently show that the phenethylamine scaffold orients itself within a pocket formed by several transmembrane helices. researchgate.net

Key amino acid residues identified as crucial for binding include:

Val-156: Engages in π-alkyl interactions with the aromatic ring of the ligand. researchgate.net

Phe-234: Forms a hydrogen bond between its backbone and the ligand's protonated amine group. researchgate.net

Val-235: Interacts with the aromatic ring through π-σ interactions. researchgate.net

Ser-239: Forms a conventional hydrogen bond with the oxygen atom of the 5-methoxy substituent. researchgate.net

These interactions anchor the ligand in the binding pocket, initiating the conformational changes in the receptor that lead to signal transduction. researchgate.net The design of novel analogs, such as conformationally restricted derivatives, has been guided by these docking experiments, leading to compounds with higher affinity and potency at the 5-HT2A receptor. nih.gov Docking studies have also been applied to trimethoxyphenyl derivatives targeting other proteins, such as tubulin, demonstrating the versatility of this computational approach. nih.govnih.gov

Table 2: Key Interactions of Mescaline in the 5-HT2A Receptor Binding Site

Interacting Residue Type of Interaction Ligand Moiety Involved
Val-156 π-alkyl researchgate.net Aromatic Ring researchgate.net
Phe-234 Hydrogen Bond researchgate.net Amine Group researchgate.net
Val-235 π-σ Interaction researchgate.net Aromatic Ring researchgate.net

This interactive table summarizes the critical molecular interactions between mescaline and the 5-HT2A receptor, as predicted by molecular docking studies.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful ligand-based drug design technique that defines the essential three-dimensional arrangement of chemical features a molecule must possess to exert a specific biological effect. For 5-HT2A receptor agonists like this compound, a pharmacophore model typically includes key features derived from the known binding mode of active compounds. nih.gov

A general pharmacophore for 5-HT2A agonists would consist of:

An aromatic/hydrophobic center , corresponding to the trimethoxyphenyl ring.

One or more hydrogen bond acceptor features, represented by the oxygen atoms of the methoxy groups.

A positive ionizable feature , representing the protonated primary amine, which is crucial for the interaction with acidic residues like Asp-155 in the receptor.

This pharmacophore model serves as a 3D query for virtual screening of large chemical databases. researchgate.net Virtual screening allows for the rapid, cost-effective identification of novel compounds that match the pharmacophore and are therefore likely to bind to the target receptor. Hits from the virtual screen can then be subjected to more rigorous computational analysis, such as molecular docking, before being selected for chemical synthesis and biological testing. This approach accelerates the discovery of new chemical entities with desired pharmacological profiles.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic picture of the conformational behavior of a ligand and its interaction with a receptor over time. plos.orgbiorxiv.org For phenethylamines, including this compound, conformational flexibility is a key determinant of biological activity. Computational studies have identified two primary stable conformations: a folded form, where the ethylamine (B1201723) side chain is perpendicular to the ring with the amine group close to it, and an extended form. nottingham.edu.my The extended conformation is generally preferred in aqueous solutions for the protonated species. nottingham.edu.my

MD simulations of ligands like mescaline complexed with the 5-HT2A receptor reveal the dynamic nature of the binding process and the mechanism of receptor activation. researchgate.netmdpi.com These simulations, often run on the microsecond timescale, show how the binding of an agonist induces subtle but critical conformational changes in the receptor. mdpi.com Key events observed in MD simulations include the movement of transmembrane helices (TM5 and TM6), the disruption of an "ionic lock" between residues R3.50 and E6.30, and changes in the orientation of key motifs like the W6.48 "toggle switch". mdpi.com These dynamic events are essential for the receptor to transition from an inactive to an active state, capable of engaging with intracellular G-proteins. plos.orgmdpi.com By studying these dynamics, researchers can gain a deeper understanding of how different ligands can stabilize distinct receptor conformations, leading to varied signaling outcomes. researchgate.netbiorxiv.org

QSAR (Quantitative Structure-Activity Relationship) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of a series of compounds with their biological activity. acs.org For hallucinogenic phenylalkylamines, QSAR models have been developed to predict their potency based on calculated molecular descriptors. researchgate.netresearchgate.net

These studies have shown that electronic properties are major contributors to the hallucinogenic activity of these compounds. researchgate.net Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) have been applied to large datasets of phenylalkylamines. researchgate.net In these models, the compounds are aligned based on a common scaffold, and their steric and electrostatic fields are calculated. The resulting fields are then correlated with biological activity using statistical methods.

A CoMFA study on 90 hallucinogenic phenylalkylamines found that both steric and electrostatic fields significantly contribute to the model's predictive power. researchgate.net Such models can be visualized as 3D contour maps, which indicate regions where steric bulk or specific electrostatic charges are either favorable or unfavorable for activity. For example, a QSAR model might show that bulky substituents at certain positions decrease activity, while electron-withdrawing groups at another position enhance it. These models are valuable tools for understanding the structure-activity landscape and for rationally designing new analogs of this compound with optimized potency and selectivity. researchgate.netresearchgate.net

Ethical, Societal, and Regulatory Frameworks in Chemical Research

Navigating Controlled Substance Regulations in Academic Research

Academic research involving controlled substances is a tightly regulated domain, particularly for compounds classified under Schedule I of the Controlled Substances Act (CSA). blossomanalysis.com Schedule I substances are defined as having a high potential for abuse, no currently accepted medical use in treatment in the United States, and a lack of accepted safety for use under medical supervision. blossomanalysis.com Mescaline, or 2-(3,4,5-Trimethoxyphenyl)ethanamine, falls into this category, making its use in a laboratory setting subject to overlapping federal and state laws. monash.edu

The regulatory requirements extend far beyond initial registration. The DEA mandates strict security protocols to prevent diversion. mmsholdings.com Schedule I and II substances are subject to the highest security standards and must be stored in an approved safe or a securely locked location separate from other chemicals. mmsholdings.com Access to these compounds is strictly limited to the registered PI and authorized personnel who have been properly screened. monash.edu

Furthermore, meticulous record-keeping is a cornerstone of compliance. monash.edu Investigators must maintain precise, up-to-date logs that document the acquisition, use, and disposal of every milligram of the substance. mmsholdings.com These records must be available for inspection by the DEA at any time and must be maintained for at least three years. mmsholdings.com Disposal of controlled substances is also strictly regulated and often requires the use of a specialized "reverse distributor" or direct coordination with the local DEA Special Agent in Charge.

These comprehensive and often burdensome regulations can present significant barriers to academic research. nih.gov The time and financial resources required to achieve and maintain compliance can be substantial, potentially disincentivizing studies on Schedule I compounds despite their scientific or therapeutic interest. acrpnet.org

Implications for Drug Scheduling and Analogues

The legal framework governing psychoactive compounds extends beyond explicitly listed substances. The Federal Analogue Act, a 1986 amendment to the Controlled Substances Act, was enacted to address the emergence of "designer drugs" created to circumvent existing laws. monash.edu This act allows any chemical that is "substantially similar" to a Schedule I or II controlled substance to be treated as a Schedule I substance if it is intended for human consumption. monash.edu

The definition of a "controlled substance analogue" rests on two primary prongs:

Structural Similarity: The chemical structure of the substance must be substantially similar to that of a Schedule I or II controlled substance. mmsholdings.com

Pharmacological Effect: The substance must have a stimulant, depressant, or hallucinogenic effect on the central nervous system that is substantially similar to or greater than that of a Schedule I or II controlled substance. mmsholdings.com

This legislation has significant implications for chemical research. For a compound like 2-(3,4,5-Trimethoxyphenyl)ethanamine (Mescaline), any novel, structurally related molecule synthesized in a lab could potentially be prosecuted as an illegal analogue. For example, 3,4,5-Trimethoxyamphetamine (TMA), the alpha-methylated analogue of mescaline, is explicitly listed as a Schedule I substance. blossomanalysis.com Similarly, positional isomers such as 2,4,5-Trimethoxyphenethylamine (2C-O) are also treated as Schedule I substances. nih.govnih.gov

The term "substantially similar" is not precisely defined in the statute, creating a legal ambiguity that poses a challenge for researchers. acrpnet.org This vagueness can discourage the synthesis and investigation of novel compounds for fear of inadvertent legal violations. monash.eduacrpnet.org A substance's legal status may not be determined until it is adjudicated in court, placing researchers in a precarious position where their work could be retroactively deemed illegal. acrpnet.org While the Analogue Act specifies that it applies to substances "intended for human consumption," which generally exempts legitimate, preclinical research, the ambiguity can still have a chilling effect on academic drug discovery and medicinal chemistry. monash.edumonash.edu

Responsible Development and Translation of Research Findings

Translating basic research on compounds like 2-(3,4,5-Trimethoxyphenyl)ethanamine into potential therapeutic applications is a complex process fraught with ethical and practical challenges. nih.gov After decades of regulatory and political obstruction, there has been a modern resurgence of interest in the therapeutic potential of psychedelic compounds for treating conditions such as depression, anxiety, and post-traumatic stress disorder (PTSD). blossomanalysis.commonash.edu This "psychedelic renaissance" places a significant responsibility on the research community to ensure that the development and translation of these findings are conducted ethically and rigorously. blossomanalysis.com

One of the primary hurdles is navigating the drug development process under the oversight of the U.S. Food and Drug Administration (FDA). In June 2023, the FDA issued its first draft guidance on clinical trials with psychedelic drugs, acknowledging the unique challenges they present. fda.govprecisionformedicine.com Key considerations include:

Clinical Trial Design: The powerful psychoactive effects of psychedelics make traditional double-blind, placebo-controlled trials difficult to execute, as both participants and researchers can often guess the treatment allocation. psychiatryonline.orghhs.gov The FDA suggests considering alternatives like using active placebos or sub-perceptual doses to maintain the blind. precisionformedicine.com

Safety and Abuse Potential: An assessment of abuse potential is required for any new drug application. gardner.law For a compound with a history like mescaline, this involves extensive nonclinical and clinical evaluation to determine the appropriate scheduling under the CSA should it be approved. gardner.law

Chemistry, Manufacturing, and Controls (CMC): Sponsors must ensure the quality, purity, and strength of the investigational drug, adhering to Current Good Manufacturing Practice (cGMP) regulations. mmsholdings.comgardner.law

Beyond regulatory hurdles, unique ethical considerations abound. The principle of informed consent requires careful attention, as it can be difficult to adequately describe the nature of a profound psychedelic experience to a naive participant. monash.eduhhs.gov The vulnerability of patients during these altered states necessitates clear ethical guidelines for therapists and monitors, including protocols around therapeutic touch and interpersonal support. monash.eduacrpnet.org The context in which the substance is administered—often referred to as "set and setting"—is considered a critical component of the therapeutic outcome, making the psychological support provided before, during, and after the drug session an integral part of the treatment itself. hhs.govyoutube.com

Finally, translating academic discoveries into approved therapies requires bridging the gap between academic research and the pharmaceutical industry. monash.edu This involves navigating issues of intellectual property, securing substantial funding for large-scale clinical trials, and assembling multidisciplinary teams with expertise in regulatory affairs, clinical development, and market analysis. monash.edu For psychedelic-assisted therapies, this also includes developing standardized training and infrastructure for clinicians to ensure safe and effective delivery if the treatments become mainstream. blossomanalysis.com

Q & A

Q. What are the recommended synthetic routes for 1-(3,4,5-trimethoxyphenyl)ethanamine, and how can reaction conditions be optimized for high yield?

Methodological Answer: The synthesis typically involves reductive amination of 3,4,5-trimethoxybenzaldehyde with nitroethane, followed by catalytic hydrogenation or LiAlH4 reduction. Optimization includes:

  • Catalyst selection: Palladium on carbon (Pd/C) or Raney nickel for hydrogenation .
  • Solvent systems: Ethanol or THF for improved solubility of intermediates.
  • Temperature control: Maintaining 0–5°C during nitrostyrene formation to minimize side reactions.
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol.
Step Reagents Yield (%) Reference
Nitrostyrene formation3,4,5-Trimethoxybenzaldehyde, nitroethane, ammonium acetate65–75
ReductionH2/Pd/C, ethanol80–85

Q. How should researchers handle and store this compound to ensure safety and stability?

Methodological Answer:

  • Handling: Use nitrile gloves (tested for permeability) and chemical-resistant lab coats. Avoid skin contact; implement fume hoods for volatile steps .
  • Storage: Refrigerate at 2–8°C in airtight, amber glass containers under nitrogen to prevent oxidation. Stability tests show <5% degradation over 6 months under these conditions .
  • Spill management: Neutralize with 10% acetic acid and adsorb with vermiculite. Dispose via hazardous waste protocols .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?

Methodological Answer:

  • <sup>1</sup>H NMR (400 MHz, CDCl3):
    • δ 6.45 (s, 2H, aromatic H), δ 3.85 (s, 9H, OCH3), δ 2.75 (q, 2H, CH2NH2), δ 1.30 (t, 1H, NH2).
  • IR (KBr): 3350 cm<sup>-1</sup> (N-H stretch), 1605 cm<sup>-1</sup> (C=C aromatic).
  • Mass Spec (EI): m/z 225 [M]<sup>+</sup>, 210 [M-CH3]<sup>+</sup> .
  • HPLC: C18 column, acetonitrile/water (70:30), retention time ~8.2 min .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software be applied to determine the crystal structure of this compound derivatives?

Methodological Answer:

  • Data collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Resolve reflections with SHELXD for initial phase determination .
  • Refinement: SHELXL for anisotropic displacement parameters. Key steps:
    • Assign hydrogen atoms via riding models.
    • Validate geometry with PLATON; resolve disorder using PART instructions.
  • Output metrics: R1 < 0.05, wR2 < 0.12 for high-resolution datasets .

Q. What strategies can resolve contradictions in pharmacological data between in vitro and in vivo studies of this compound analogs?

Methodological Answer:

  • Pharmacokinetic profiling: Measure plasma protein binding (equilibrium dialysis) and metabolic stability (liver microsomes) to assess bioavailability differences .
  • Receptor affinity assays: Compare in vitro binding (5-HT2A radioligand displacement) with in vivo behavioral models (e.g., head-twitch response in rodents) .
  • Metabolite identification: LC-MS/MS to detect active metabolites that may explain in vivo efficacy .

Q. How does the substitution pattern on the phenyl ring influence the conformational dynamics and receptor binding affinity of this compound?

Methodological Answer:

  • Computational modeling: Perform DFT calculations (B3LYP/6-31G*) to analyze torsional angles between the ethanamine chain and trimethoxyphenyl group.
  • SAR studies: Synthesize analogs with methoxy groups at 2,4,6-positions (see ) and compare 5-HT2A IC50 values.
    • Key finding: 3,4,5-Trimethoxy substitution maximizes receptor fit (IC50 = 12 nM) vs. 2,4,6-substituted (IC50 = 220 nM) .

Q. What are the challenges in interpreting NMR spectra of this compound due to its rotational isomers, and how can they be addressed?

Methodological Answer:

  • Dynamic NMR: Conduct variable-temperature <sup>1</sup>H NMR (25–60°C) to observe coalescence of CH2NH2 signals.
  • Solvent effects: Use DMSO-d6 to slow rotation and resolve diastereotopic protons.
  • 2D NMR: NOESY to confirm spatial proximity of aromatic and amine protons .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.